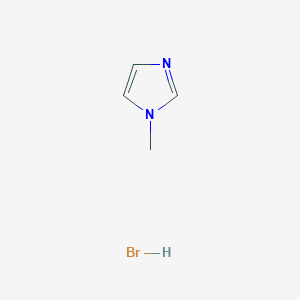
1-Methylimidazolium bromide
Descripción general
Descripción
1-Methylimidazolium bromide (1-MIMBr) is an organic compound that is widely used in the laboratory for a variety of experiments. It is a colorless, water-soluble salt that is highly reactive and has a wide range of applications in scientific research. This compound is used in the synthesis of various compounds, as a catalyst for chemical reactions, and as a reagent for biochemical and physiological studies. In
Aplicaciones Científicas De Investigación
Environmental and Ecotoxicological Studies
1-Methylimidazolium bromide and its derivatives, such as 1-alkyl-3-methylimidazolium bromides, have been a subject of environmental and ecotoxicological research. For instance, Wang et al. (2014) studied the comparative antioxidant status in freshwater fish Carassius auratus exposed to various imidazolium bromide ionic liquids, including 1-hexyl-3-methylimidazolium bromide. Their research utilized both experimental and theoretical approaches to analyze the biotoxicity of these compounds, highlighting their potential environmental impact (Wang, Wei, Feng, Wang, & Wang, 2014).
Chemical and Physical Properties
Research has also focused on understanding the chemical and physical properties of this compound derivatives. Klomfar et al. (2018) presented experimental data on the density and surface tension of 1-Cn-3-methylimidazolium bromide, providing insights into their behavior in various applications (Klomfar, Součková, & Pátek, 2018).
Energy Storage and Electrochemistry
In the field of energy storage and electrochemistry, Ehsani et al. (2017) explored the use of 1-methyl-3-methylimidazolium bromide in the fabrication of POAP/MB films for electrochemical supercapacitors. Their work demonstrated the material's potential in creating efficient materials for electrochemical redox capacitors (Ehsani, Shiri, Kowsari, Safari, Torabian, & Hajghani, 2017).
Synthesis and Catalysis
The use of this compound in synthesis and catalysis has been a topic of interest. Kefayati, Asghari, and Khanjanian (2012) utilized 1-methylimidazolium hydrogen sulfate/chlorotrimethylsilane as an efficient and reusable catalyst for the synthesis of certain organic compounds, indicating its potential in organic synthesis (Kefayati, Asghari, & Khanjanian, 2012).
Corrosion Inhibition
Investigations into the role of imidazolium bromide ionic liquids as corrosion inhibitors have been conducted. Zheng et al. (2015) studied the inhibition performance of 1-octyl-3-methylimidazolium bromide for the corrosion of mild steel, offering insights into its potential industrial applications (Zheng, Zhang, Li, Gong, & Yin, 2015).
Green Chemistry and Carbon Dioxide Fixation
This compound derivatives are also being researched in green chemistry, particularly in carbon dioxide fixation. Girard et al. (2014) examined the use of imidazolium-based ionic liquids for the chemical fixation of carbon dioxide into useful products, showcasing their role in environmental sustainability (Girard, Simon, Zanatta, Marmitt, Gonçalves, & Dupont, 2014).
Safety and Hazards
Direcciones Futuras
1-Methylimidazolium bromide and similar compounds have potential applications in various fields such as chemical synthesis, catalysis, and electrochemistry due to their high thermal and electrochemical stability, large liquid range, low vapor pressure, and ability to solubilize a variety of materials . They are also being explored for their role in the electrochemical CO2 reduction reaction .
Mecanismo De Acción
Target of Action
1-Methylimidazolium bromide is a small molecule that has been found to interact with certain proteins in organisms. For instance, it has been reported to interact with Myoglobin in humans and Sensor protein FixL in Bradyrhizobium japonicum . These proteins play crucial roles in oxygen transport and nitrogen fixation, respectively.
Mode of Action
The nature of these interactions and the resulting changes are subject to ongoing research .
Biochemical Pathways
Studies have shown that similar compounds can cause oxidative stress and dna damage in organisms . This suggests that this compound may interfere with the normal functioning of biochemical pathways related to oxidative stress response and DNA repair.
Pharmacokinetics
It is known that the compound is soluble in water, dichloromethane, ethanol, and acetonitrile, but insoluble in ethyl acetate, ether, and alkane
Result of Action
Exposure to this compound can lead to various molecular and cellular effects. For instance, it has been reported to cause oxidative stress and DNA damage in zebrafish . In plants, exposure to similar compounds has been shown to decrease photosynthetic pigment contents and increase antioxidant enzyme activities .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, its toxicity can increase with increasing initial concentration . Furthermore, it has been found to accumulate in plant tissues, suggesting that its action can be influenced by the organism’s ability to uptake and metabolize the compound .
Análisis Bioquímico
Cellular Effects
Studies on similar ionic liquids have shown that they can cause oxidative stress and DNA damage in certain organisms . These effects can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Temporal Effects in Laboratory Settings
Studies on similar ionic liquids have shown that they can cause changes in the effects over time, including changes in stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Studies on similar ionic liquids have shown that they can cause toxic effects at high doses .
Transport and Distribution
Studies on similar ionic liquids have shown that they can interact with various transporters and binding proteins .
Propiedades
IUPAC Name |
1-methylimidazole;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2.BrH/c1-6-3-2-5-4-6;/h2-4H,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKUTCYPKPJYFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101023-58-9 | |
| Record name | 1H-Imidazole, 1-methyl-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101023-58-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methylimidazole hydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101023589 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methylimidazole Hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-METHYLIMIDAZOLE HYDROBROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RHH9N0SJ73 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key applications of 1-methylimidazolium bromide in material science?
A: this compound is often incorporated into polymeric materials, leading to unique properties. For example, it can be used to synthesize precision ionomers based on polyethylene (PE). These ionomers exhibit microphase separation, where the polar ionic groups self-assemble into aggregates dispersed within the nonpolar PE matrix. This results in tunable thermal and mechanical properties, making them suitable for various applications. [, , , ]
Q2: How does the structure of this compound-containing polymers influence their morphology?
A: The length of the spacer between the this compound groups and the type of functional group significantly influence the morphology of these polymers. Longer spacers and larger pendant groups lead to larger interaggregate distances. The morphology can range from liquid-like to layered or even cubic, depending on factors like crystallinity and stretching. []
Q3: Has this compound been explored in the synthesis of other unique polymer structures?
A: Yes, researchers have successfully synthesized regioregular polyelectrolytes with a polyalkylthiophene backbone and this compound as ionic-liquid-like side groups. This polymer exhibits interesting properties such as solvatochromism and potential for electronic applications. []
Q4: Can this compound be used as a solvent or catalyst in chemical synthesis?
A: this compound displays potential as both a solvent and a catalyst. It has been used in ionothermal synthesis to create novel 3d-4f hetero-metallic compounds with antibacterial properties. [] It can also act as a catalyst in the one-pot synthesis of block copolyesters by bridging two different catalytic cycles. []
Q5: How does this compound contribute to the properties of hybrid materials?
A: this compound can act as a unique linking agent in the creation of novel organic-inorganic hybrid soft materials. For instance, it can connect lanthanide complexes to alumina or titania networks, resulting in materials with interesting luminescent properties. []
Q6: Has this compound been utilized in analytical chemistry?
A: Yes, this compound-based ionic liquids have been explored as green extractants in microextraction techniques for determining trace metal ions like cadmium in various samples. []
Q7: What reactions involve this compound as a reactant?
A: Notably, this compound derivatives react with diethyl azodicarboxylate in the presence of triethylamine. This reaction results in the extrusion of the imidazole ring and the formation of unique tetra-azapentene derivatives, as confirmed by X-ray crystallography. []
Q8: Is there any research on the interaction of this compound with cyclodextrins?
A: While not included in the provided papers, there is separate research exploring the inclusion complex formation between α- and β-cyclodextrin molecules with 1-octyl-3-methylimidazolium bromide. This research focuses on understanding the interplay of hydrophobic and hydrophilic interactions in these systems. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















